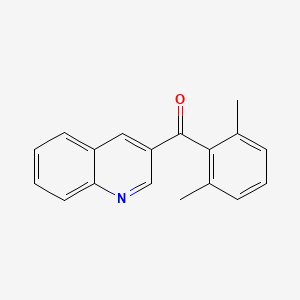

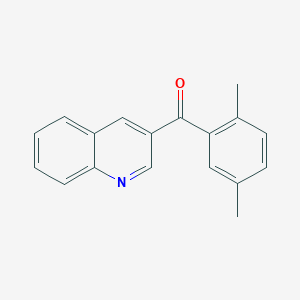

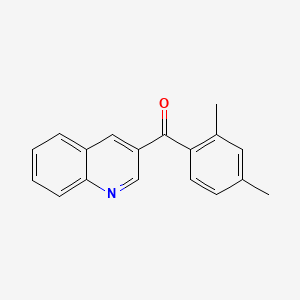

4-(2,4-Dimethylbenzoyl)quinoline; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

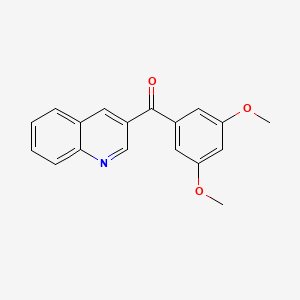

4-(2,4-Dimethylbenzoyl)quinoline is a chemical compound with the molecular formula C18H15NO. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

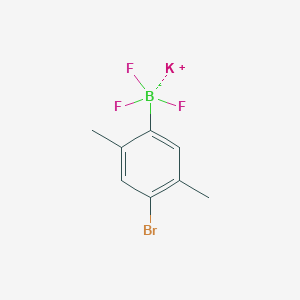

The synthesis of quinoline derivatives like 4-(2,4-Dimethylbenzoyl)quinoline has been a subject of interest in organic and medicinal chemistry. One method involves the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) at 80 °C .Molecular Structure Analysis

The molecular structure of 4-(2,4-Dimethylbenzoyl)quinoline is based on the quinoline core, which is a heterocyclic aromatic compound. The quinoline core consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The specific reactions that 4-(2,4-Dimethylbenzoyl)quinoline undergoes would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The molecular weight of 4-(2,4-Dimethylbenzoyl)quinoline is 261.3 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not specified in the available literature.科学研究应用

Anticancer Properties: Quinoline derivatives exhibit promising anticancer activity by targeting specific cellular pathways. Researchers investigate their effects on cancer cell proliferation, apoptosis, and metastasis inhibition .

Antimicrobial Activity: Quinolines have demonstrated antibacterial, antifungal, and antiviral properties. Scientists explore their potential as novel antibiotics or antiviral agents .

Synthetic Organic Chemistry

The synthesis of quinolines has evolved significantly. Researchers employ innovative methods to create these compounds efficiently:

Green Synthesis: Recent advancements focus on environmentally friendly approaches. Techniques include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids .

Catalytic Reactions: Various catalysts, such as Cu(OTf)2, Cu(OAc)2, and CuI, facilitate the synthesis of quinolines. These catalysts enable efficient transformations of starting materials into the desired products .

Industrial Chemistry

Quinolines find applications in industrial processes:

- Photocatalysis : Researchers explore the use of quinolines in photocatalytic reactions under UV radiation. These reactions can lead to the synthesis of valuable intermediates or final products .

Material Science

Quinoline derivatives contribute to material development:

- Luminescent Materials : Some quinolines exhibit fluorescence properties. Researchers investigate their use in OLEDs (organic light-emitting diodes) and other optoelectronic devices .

Biological Studies

Quinolines serve as valuable tools for biological investigations:

- Fluorescent Probes : Researchers label biomolecules with quinoline-based fluorescent probes to visualize cellular processes, study protein interactions, and monitor enzyme activity .

Agrochemical Applications

Quinolines play a role in agriculture:

- Pesticides and Herbicides : Some quinoline derivatives possess pesticidal or herbicidal properties. Scientists explore their potential in crop protection .

作用机制

The mechanism of action of quinoline derivatives in biological systems is diverse and depends on the specific derivative and its functional groups. Some quinoline derivatives have shown significant medicinal properties ranging from antiallergenic and anticancer to antimicrobial activities . The exact mechanism of action of 4-(2,4-Dimethylbenzoyl)quinoline is not specified in the available literature.

未来方向

The synthesis of quinoline derivatives, including 4-(2,4-Dimethylbenzoyl)quinoline, continues to be an area of active research, with a focus on developing greener and more sustainable chemical processes . Future directions may include the exploration of new synthetic methods, investigation of the compound’s biological activity, and its potential applications in medicinal chemistry .

属性

IUPAC Name |

(2,4-dimethylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-8-16(13(2)9-12)18(20)15-10-14-5-3-4-6-17(14)19-11-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKLJBZEDNRVMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylbenzoyl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

amine hydrochloride](/img/structure/B6337395.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)